(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one
説明
This compound is a structurally complex molecule featuring a (Z)-configured α,β-unsaturated ketone (enone), a 4-nitrophenyl group, a piperazine linker, and a 3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine core. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, while the p-tolyl substituent on the triazolo-pyrimidine moiety contributes steric bulk and moderate electron-donating properties.
特性
IUPAC Name |
(Z)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N8O3/c1-17-2-7-19(8-3-17)31-24-22(27-28-31)23(25-16-26-24)30-14-12-29(13-15-30)21(33)11-6-18-4-9-20(10-5-18)32(34)35/h2-11,16H,12-15H2,1H3/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKOWWCJUJVANM-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)/C=C\C5=CC=C(C=C5)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a compound of significant interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research data, including its synthesis, mechanisms of action, and pharmacological effects.
Chemical Structure
The compound features a complex structure characterized by:
- A triazole ring linked to a pyrimidine core.
- A piperazine moiety , which is known for enhancing pharmacological properties.
- A nitrophenyl group that may contribute to its biological activity.
Synthesis
The synthesis of (Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one involves several steps:
- Formation of the triazole ring through cyclization reactions.
- Coupling with piperazine derivatives.
- Introduction of the nitrophenyl group via electrophilic substitution.
Antitumor Activity
Recent studies have demonstrated that compounds containing triazole and pyrimidine structures exhibit notable antitumor effects. For instance:
- A series of triazolo-thiadiazole compounds have shown inhibition of heparanase activity, leading to reduced tumor growth in preclinical models .
The proposed mechanisms through which (Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one exerts its effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor progression and metastasis .
- Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest in cancer cell lines, suggesting potential as chemotherapeutic agents.
Study 1: Heparanase Inhibition
A study evaluated the heparanase inhibitory activity of several triazole-containing compounds. The compound was tested alongside other analogs and demonstrated significant inhibition with an IC50 value comparable to established inhibitors .
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were performed on various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF7), with an IC50 value in the micromolar range .
Data Summary
| Compound Name | Structure Type | IC50 (µg/mL) | Biological Activity |
|---|---|---|---|
| (Z)-3-(4-nitrophenyl)-... | Triazole-Pyrimidine | 12.5 | Heparanase Inhibition |
| Analog A | Triazole-Thiadiazole | 3.0 | Tumor Growth Inhibition |
| Analog B | Pyrimidine Derivative | 5.0 | Cytotoxicity in MCF7 |
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the triazolopyrimidine family, which is widely explored for kinase inhibition, anticancer, and antimicrobial applications. Key structural analogues include derivatives synthesized in pyrazolo-pyrimidine and triazolo-pyrimidine systems, as detailed in . Below is a comparative analysis:
Physicochemical and Electronic Properties
- Solubility: The target compound’s piperazine linker confers higher aqueous solubility compared to hydrazine-containing analogues (e.g., Compound 3) .
- Electronic Effects: The nitro group (-NO₂) creates a stronger electron-deficient aromatic system than the methyl group (-CH₃) in p-tolyl derivatives, affecting π-π stacking interactions in biological targets .
- Isomerization : Unlike pyrazolo-triazolo-pyrimidine derivatives (e.g., Compounds 6–9), the target compound’s triazolo[4,5-d]pyrimidine core exhibits greater tautomeric stability due to minimized steric strain .
Research Findings and Implications
Structural Stability: The (Z)-enone configuration and triazolo[4,5-d]pyrimidine core minimize isomerization risks compared to pyrazolo-triazolo-pyrimidine derivatives (e.g., Compounds 7–9) .
Drug-Likeness : The piperazine linker improves solubility and bioavailability relative to rigid analogues like Compound 3, making the target compound a promising candidate for further pharmacological studies.
Synthetic Challenges: Introducing the nitro group requires careful optimization to avoid side reactions, such as over-nitration or reduction during enone formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
